molecular formula C10H18 B165594 3-Decyne CAS No. 2384-85-2

3-Decyne

Cat. No.: B165594
CAS No.: 2384-85-2
M. Wt: 138.25 g/mol
InChI Key: JUWXVJKQNKKRLD-UHFFFAOYSA-N
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Description

3-Decyne is a member of the alkyne family of hydrocarbons, characterized by the presence of a carbon-carbon triple bond. This compound has the molecular formula C₁₀H₁₈ and is notable for its ten carbon atoms, which gives it the “dec-” prefix in its name. The “-yne” suffix signifies the presence of at least one carbon-carbon triple bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Decyne can be synthesized through several methodsAnother technique is the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that involve the use of metal catalysts to facilitate the formation of the carbon-carbon triple bond. These processes are designed to be efficient and scalable to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Decyne undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrogenation: Produces alkanes.

    Halogenation: Produces dihalides.

    Hydrohalogenation: Produces haloalkanes.

Scientific Research Applications

3-Decyne finds applications in a variety of scientific research fields:

    Chemistry: Used as a starting material in organic synthesis for producing polymers, pharmaceuticals, and specialty chemicals.

    Biology: Employed in studies involving the modification of biomolecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Decyne exerts its effects is primarily through its carbon-carbon triple bond. This bond is highly reactive and can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the position of its carbon-carbon triple bond at the third carbon atom. This specific positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other decyne isomers .

Properties

IUPAC Name

dec-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-5,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWXVJKQNKKRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178543
Record name 3-Decyne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an odor like petrol; [Alfa Aesar MSDS]
Record name 3-Decyne
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CAS No.

2384-85-2
Record name 3-Decyne
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Record name 3-Decyne
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Record name 3-Decyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 3-decyne as described in the research?

A1: this compound is primarily used as a starting material in the synthesis of cis-7-eicosen-11-one. [] This compound serves as a sex pheromone for the peach fruit moth and is utilized in pest control strategies.

Q2: Can you describe the synthesis of cis-7-eicosen-11-one from this compound as detailed in the research?

A2: The synthesis involves multiple steps: []

    Q3: Has this compound been identified as a volatile compound in any fruits or vegetables?

    A3: Yes, research has identified this compound as a volatile organic compound (VOC) present in the flesh of cucumber (Cucumis sativus L.). [] This discovery was made while analyzing the impact of different bottle gourd rootstocks on the VOC profile of grafted cucumber plants.

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